molecular formula C₉H₁₂ B146486 5-Ethylidene-2-norbornene CAS No. 16219-75-3

5-Ethylidene-2-norbornene

Cat. No. B146486
CAS RN: 16219-75-3
M. Wt: 120.19 g/mol
InChI Key: OJOWICOBYCXEKR-WHZSQGQPSA-N
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Patent
US07989565B2

Procedure details

A solution of 2.4 ml (17.8 mmol) 5-ethylidene-2-norbornene and 2 ml 1 M DMAC in 200 ml toluene was prepared in a Fischer-Porter bottle. The stirred reactor was heated to 50° C. and the toluene solution saturated with 2 bar propylene for 20 minutes. The activated catalyst solution (1.33 ml, 0.15 mM, Al/V=100) was then injected followed by 4.4 ml 23 mM solution of ethyl trichloroacetate in toluene. The propylene supply was turned off, the reactor connected to the ethylene line and pressurised with ethylene to 4 bar total pressure. The polymerisation reaction was carried out for 40 min. After the end of the experiment, the reactor was cooled to room temperature, depressurized via opening the vent and the reactor content poured into a beaker containing 400 ml methanol. The polymer was filtered, washed with methanol and dried in vacuo, at 60° C. for 12 h. Polymer yield—1 g. Activity—7500 g mmol−1 h−1.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
4.4 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](N(C)C)=O.[CH2:7]=[CH:8][CH3:9].ClC(Cl)(Cl)C(O[CH2:15][CH3:16])=O.[CH2:19]=[CH2:20]>C1(C)C=CC=CC=1.CO>[CH:8](=[C:9]1[CH2:16][CH:15]2[CH2:1][CH:2]1[CH:19]=[CH:20]2)[CH3:7]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
CC(=O)N(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Four
Name
solution
Quantity
4.4 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)OCC)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The polymerisation reaction
TEMPERATURE
Type
TEMPERATURE
Details
After the end of the experiment, the reactor was cooled to room temperature
ADDITION
Type
ADDITION
Details
the reactor content poured into a beaker
FILTRATION
Type
FILTRATION
Details
The polymer was filtered
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo, at 60° C. for 12 h
Duration
12 h

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)=C1C2C=CC(C1)C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17.8 mmol
AMOUNT: VOLUME 2.4 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.